molecular formula C12H18Cl3FN2 B2460665 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286275-17-9

1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2460665
CAS No.: 1286275-17-9
M. Wt: 315.64
InChI Key: WYTVTROZTPGFKK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a halogenated piperidin-4-amine derivative, characterized by a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural features:

  • Piperidine core: Provides a rigid scaffold for molecular interactions.
  • Benzyl substitution: Halogen atoms modulate electronic and steric properties.
  • Dihydrochloride salt: Improves aqueous solubility for in vitro/in vivo studies.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16;;/h1-3,10H,4-8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTVTROZTPGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C(=CC=C2)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects. It has shown promise in the following areas:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders. Studies have demonstrated an increase in serotonin levels, which is often associated with improved mood and emotional well-being .
  • Neuroprotective Effects : Preliminary studies have indicated that 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride may protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents.

Anticancer Potential

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The anticancer efficacy is summarized below:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

These results indicate that further exploration of the compound's mechanisms could lead to new cancer therapies.

Neurodegenerative Disease Research

A notable case study involved the administration of this compound in a preclinical model of Alzheimer's disease, where it demonstrated significant improvements in cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

One significant case study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study reported:

  • A reduction in oxidative stress markers by up to 70% at higher concentrations (50 µM).

This evidence supports the compound's role as a neuroprotective agent, warranting further investigation into its application for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

The substitution pattern on the benzyl group critically influences physicochemical and biological properties. Below is a comparative analysis of select analogs:

Compound Name Substituents (Benzyl) Molecular Weight Melting Point (°C) Key Properties/Applications References
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine·2HCl 3-Cl, 2-F 305.19 (calc.) N/A Hypothetical target compound
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine·2HCl 4-Cl, 2-F 305.19 N/A Pharmaceutical intermediate
1-(3-Chlorobenzyl)piperidin-4-amine·2HCl 3-Cl 285.63 N/A Research chemical
1-(3,5-Difluorobenzyl)piperidin-4-amine·2HCl 3-F, 5-F 226.27 N/A Building block for drug discovery
1-(4-Bromobenzyl)piperidin-4-amine·2HCl 4-Br 342.10 N/A Lab use only
Key Observations:
  • Electronic Effects : Chlorine (electron-withdrawing) and fluorine (moderate electronegativity) influence dipole moments and binding affinity. For example, 3-Cl/2-F substitution may enhance lipophilicity compared to 4-Cl/2-F .
  • Biological Relevance : Bromine in 4-Br analogs (e.g., ) may enhance halogen bonding in protein interactions but increases molecular weight.

Heterocyclic and Functionalized Derivatives

Compounds with heterocyclic or extended functional groups demonstrate divergent applications:

Compound Name Substituents Molecular Weight Key Features References
1-(Pyrimidin-2-yl)piperidin-4-amine·2HCl Pyrimidinyl 258.17 Potential kinase inhibitor scaffold
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine·2HCl 6-Methylpyrimidinyl 278.22 High purity (99%) for industrial use
1-(3-Nitrobenzyl)piperidin-4-amine·2HCl 3-Nitro 316.18 Requires special handling (reactivity)
Key Observations:
  • Heterocycles : Pyrimidine-containing derivatives (e.g., ) are explored as kinase modulators due to their planar structure and hydrogen-bonding capacity.
  • Functional Groups : Nitro groups (e.g., ) introduce reactivity risks (e.g., mutagenicity) but are valuable in prodrug synthesis.

Biological Activity

1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H18Cl3FN2
  • CAS Number : 1286275-17-9
  • Molecular Weight : 315.64 g/mol

The compound features a piperidine ring substituted with a chlorinated and fluorinated benzyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base. Hydrochloric acid is then added to form the dihydrochloride salt, making it more soluble for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : It may act on specific receptors or enzymes, modulating their activity. This includes potential interactions with G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways .
  • Cellular Mechanisms : Studies indicate that it can influence cellular mechanisms such as apoptosis and cell cycle regulation, particularly in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. It showed better cytotoxicity compared to standard drugs like bleomycin, indicating its potential as an anticancer agent .
  • Mechanisms of Action :
    • Induction of apoptosis was observed through flow cytometry analysis, where the compound led to significant late apoptosis or necrosis in treated cancer cells.
    • The compound also induced cell cycle arrest in the S phase, suggesting a mechanism that disrupts normal cell proliferation .

Comparison with Similar Compounds

To better understand its efficacy, it is useful to compare it with structurally similar compounds:

Compound NameActivity TypeReference
1-(4-Fluorobenzyl)piperidin-4-amineAnticancer
1-(2-Chloro-4-fluorobenzyl)piperidin-4-amineAnticancer
1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamineNeurotransmitter modulation

These comparisons illustrate that while there are structural similarities among these compounds, their biological activities can vary significantly based on slight modifications in structure.

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